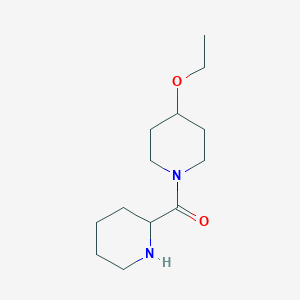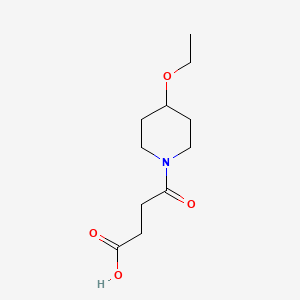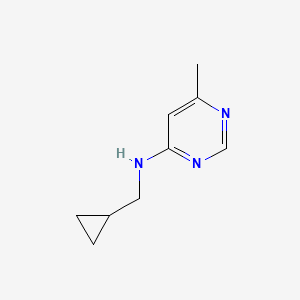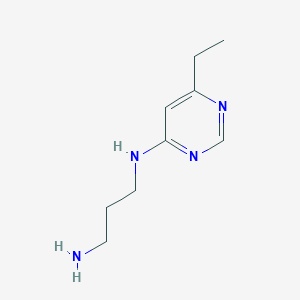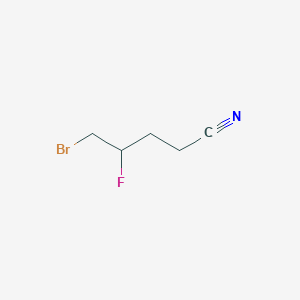
5-Bromo-4-fluoropentanonitrilo
Descripción general
Descripción
5-Bromo-4-fluoropentanenitrile: is a chemical compound characterized by the presence of bromine and fluorine atoms on a pentane chain with a nitrile group at one end
Aplicaciones Científicas De Investigación
Chemistry and Biology: 5-Bromo-4-fluoropentanenitrile is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for designing new compounds with potential biological activity.
Medicine: The compound has shown potential as an anticancer agent due to its structural similarity to p53 inhibitors. Research is ongoing to explore its efficacy and safety in cancer treatment.
Industry: In the chemical industry, 5-Bromo-4-fluoropentanenitrile is used in the production of specialty chemicals and materials, including polymers and coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-fluoropentanenitrile typically involves halogenation reactions where a pentanenitrile precursor undergoes selective bromination and fluorination. The reaction conditions include the use of bromine (Br2) and fluorine (F2) sources under controlled temperatures and pressures to ensure the desired substitution pattern.
Industrial Production Methods: In an industrial setting, the production of 5-Bromo-4-fluoropentanenitrile may involve continuous flow reactors or batch processes to achieve large-scale synthesis. The choice of method depends on factors such as cost, efficiency, and safety considerations.
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-4-fluoropentanenitrile can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Reduction of the nitrile group to primary amines.
Substitution: Replacement of bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: 5-Bromo-4-fluoropentanoic acid or 5-Bromo-4-fluoropentanone.
Reduction: 5-Bromo-4-fluoropentanamine.
Substitution: Various derivatives depending on the substituent introduced.
Mecanismo De Acción
The mechanism by which 5-Bromo-4-fluoropentanenitrile exerts its effects depends on its specific application. For example, as an anticancer agent, it may inhibit the p53 pathway, leading to the suppression of tumor growth. The molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparación Con Compuestos Similares
5-Bromopentanenitrile: Lacks the fluorine atom.
4-Fluoropentanenitrile: Lacks the bromine atom.
5-Bromo-4-fluoropentanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness: 5-Bromo-4-fluoropentanenitrile is unique due to the presence of both bromine and fluorine atoms on the same carbon chain, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
IUPAC Name |
5-bromo-4-fluoropentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrFN/c6-4-5(7)2-1-3-8/h5H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLMQDPTQHKICM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CBr)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


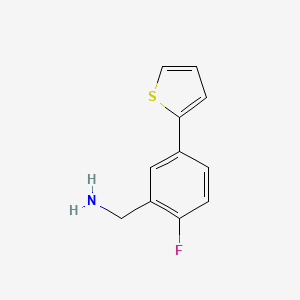
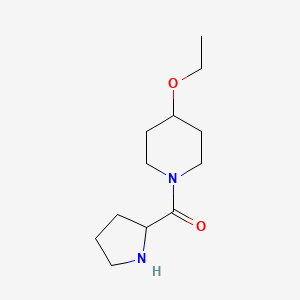
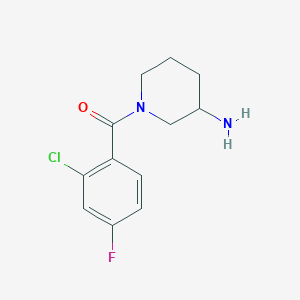
![1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B1488528.png)
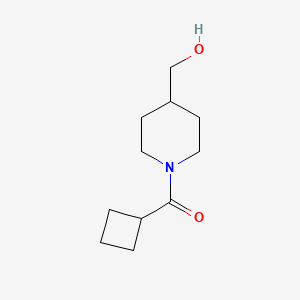
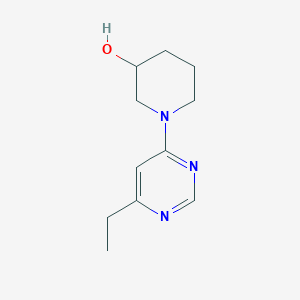
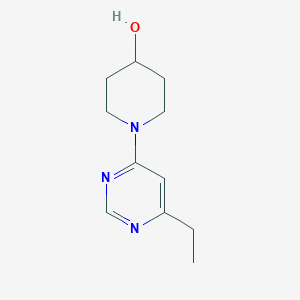
![3-chloro-N-[2-(diethylamino)ethyl]pyrazin-2-amine](/img/structure/B1488534.png)
![N2-[(benzylamino)carbonyl]-L-glutamine](/img/structure/B1488536.png)
